N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-ethylbutanamide
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Description
The compound is a complex organic molecule, likely used in research or industry. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound . Pyrazoles are known for their wide range of biological activities and are used in the development of various drugs .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional structure due to the presence of the pyrazole ring and various substituents .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Pyrazoles can undergo a variety of reactions, including substitutions and additions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, and solubility, would depend on its exact structure .Scientific Research Applications
Pyrazole Derivatives in Medicinal Chemistry
Pyrazole derivatives, including compounds like N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-ethylbutanamide, are known for their wide range of biological activities. A key feature of pyrazole derivatives is their pharmacophore nature, contributing to their significance in combinatorial and medicinal chemistry. These compounds are utilized extensively as synthons in organic synthesis due to their diverse biological activities such as anticancer, analgesic, anti-inflammatory, antimicrobial, antiviral, anticonvulsant, antihistaminic, and anti-HIV properties. The recent success of a pyrazole COX-2 inhibitor has further underscored the importance of these heterocycles in medicinal chemistry, demonstrating their potential in the development of new therapeutic agents through various modifications and derivatizations (Dar & Shamsuzzaman, 2015).
Environmental Impact of Chemical Compounds
The study of chemical compounds like N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-ethylbutanamide extends beyond their medical applications to their environmental impact. Alkylphenol ethoxylates (APEs), for instance, degrade into more persistent compounds such as nonylphenol (NP), octylphenol (OP), and their derivatives in water treatment processes, posing risks to wildlife and humans due to their endocrine-disrupting capabilities. This highlights the importance of understanding the environmental fate of such chemicals, emphasizing the need for research into their degradation, toxicity, and the ecological risks they pose (Ying, Williams, & Kookana, 2002).
Advancements in Therapeutic Applications
Recent therapeutic patents and literature have discussed the applications of pyrazoline derivatives, including the structure of interest, showcasing a broad spectrum of pharmacological effects. These derivatives exhibit antimicrobial, anti-inflammatory, analgesic, antidepressant, anticancer, and antidiabetic activities, among others. This variety in potential therapeutic applications underscores the versatility of pyrazoline derivatives in drug development, highlighting the ongoing research efforts to explore and expand their medicinal uses (Shaaban, Mayhoub, & Farag, 2012).
properties
IUPAC Name |
N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-ethylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3OS/c1-5-14(6-2)19(23)20-18-15-10-24-11-16(15)21-22(18)17-8-7-12(3)9-13(17)4/h7-9,14H,5-6,10-11H2,1-4H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWEJIPSEQCGZKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NC1=C2CSCC2=NN1C3=C(C=C(C=C3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-ethylbutanamide |
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